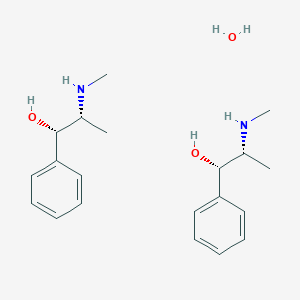

L-(-)Ephedrine hemihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H15NO.H2O/c2*1-8(11-2)10(12)9-6-4-3-5-7-9;/h2*3-8,10-12H,1-2H3;1H2/t2*8-,10-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGSVRYVWHOWLX-LMDBBIMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.CC(C(C1=CC=CC=C1)O)NC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=CC=C1)O)NC.C[C@H]([C@H](C1=CC=CC=C1)O)NC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583537 | |

| Record name | (1S,2R)-2-(Methylamino)-1-phenylpropan-1-ol--water (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144429-10-7 | |

| Record name | (1S,2R)-2-(Methylamino)-1-phenylpropan-1-ol--water (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-(-)-Ephedrine Hemihydrate: A Mechanistic Deep Dive into its Dual Sympathomimetic Action

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

L-(-)-Ephedrine, a phenethylamine alkaloid derived from plants of the Ephedra genus, has a long-standing history in medicine, valued for its potent sympathomimetic properties.[1][2] As a hemihydrate, its crystalline structure incorporates water, yet its pharmacological activity remains centered on the L-ephedrine molecule. Clinically, it is primarily employed to manage hypotension, particularly in the context of anesthesia, and has historical uses as a bronchodilator for asthma and as a central nervous system stimulant.[3][4][5][6]

The mechanism of action of L-(-)-ephedrine is notably complex and has been a subject of scientific discussion, with evidence pointing towards a multifaceted interaction with the adrenergic nervous system.[1][2][7] It is now widely understood to be a mixed-acting sympathomimetic amine, exerting its effects through both indirect and direct pathways.[7][8] This guide provides a detailed exploration of these core mechanisms, supported by established experimental protocols for their characterization, designed for professionals in drug development and biomedical research.

Part 1: The Core Mechanism - A Dual-Acting Sympathomimetic Profile

The primary physiological effects of L-(-)-ephedrine—such as increased blood pressure, heart rate, and bronchodilation—stem from its ability to enhance signaling at adrenergic receptors (adrenoceptors).[3][5] This enhancement is achieved through a sophisticated dual mechanism.

Indirect Sympathomimetic Action: The Predominant Pathway

The principal mechanism of L-(-)-ephedrine is its indirect action, which involves increasing the concentration of norepinephrine (NE) at the synaptic cleft of adrenergic neurons.[4][9][10] This is accomplished through two synergistic processes:

-

Displacement of Norepinephrine: L-(-)-ephedrine is taken up into the presynaptic nerve terminal by the norepinephrine transporter (NET). Inside the neuron, it acts as a false neurotransmitter, entering synaptic vesicles via the vesicular monoamine transporter 2 (VMAT2) and causing the displacement of stored norepinephrine into the cytoplasm.[10][11][12] This cytoplasmic NE is then transported out of the neuron and into the synaptic cleft through a reversal of the NET transporter's action.

-

Inhibition of Norepinephrine Reuptake: L-(-)-ephedrine also weakly inhibits the NET, slowing the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[4][13][14]

This surge in synaptic norepinephrine availability leads to a potent activation of postsynaptic α- and β-adrenergic receptors, mediating the majority of ephedrine's clinical effects.[3][4][8] This indirect pathway is also central to understanding the phenomenon of tachyphylaxis observed with ephedrine.

Direct Adrenergic Receptor Agonism: A Contributing Factor

In addition to its primary indirect effects, L-(-)-ephedrine also possesses a capacity for direct, albeit weak, agonism at both α- and β-adrenergic receptors.[3][4][8] While its binding affinity is significantly lower than that of endogenous catecholamines like norepinephrine and epinephrine, this direct interaction contributes to its overall pharmacological profile.[3][13] Some studies have explored the nuances of this direct action, with some even suggesting potential antagonist activity at certain α-adrenoceptor subtypes, highlighting the complexity of its receptor interactions.[15][16] However, it is generally accepted that the pressor response in vivo is almost entirely attributable to the indirect release of norepinephrine.[17]

Central Nervous System Stimulation

L-(-)-ephedrine is lipid-soluble and effectively crosses the blood-brain barrier, leading to central nervous system (CNS) stimulation.[3][10] This action is similar to that of other amphetamine-like compounds and is mediated by the release of norepinephrine and, to a lesser extent, dopamine in the brain.[18][19][20] This CNS activity accounts for side effects such as insomnia, anxiety, and tremor, but also its historical use in treating narcolepsy.[5][8]

Diagram: Dual Mechanism of L-(-)-Ephedrine at the Adrenergic Synapse

Caption: Dual mechanism of L-(-)-Ephedrine at the adrenergic synapse.

Part 2: The Consequence of Mechanism - Tachyphylaxis

A critical pharmacological characteristic of L-(-)-ephedrine is tachyphylaxis, a rapid decrease in response to repeated doses over a short period.[11][21] This phenomenon is a direct consequence of its primary indirect mechanism of action.

With each dose, ephedrine causes a substantial release of norepinephrine from presynaptic storage vesicles.[9] Frequent administration outpaces the neuron's ability to synthesize and replenish these norepinephrine stores.[11] Consequently, subsequent doses of ephedrine have a diminished pool of norepinephrine to displace, leading to a significantly attenuated physiological response.[4][11] After as few as three doses, the effect can be markedly reduced.[11] This contrasts with direct-acting agonists (e.g., phenylephrine), which do not rely on endogenous neurotransmitter stores and thus do not exhibit this rapid form of tolerance.

Diagram: Mechanism of Tachyphylaxis

Caption: Depletion of norepinephrine (NE) stores leads to tachyphylaxis.

Part 3: Experimental Validation Protocols

To quantitatively dissect the dual mechanism of L-(-)-ephedrine, specific in vitro assays are indispensable. These protocols provide a self-validating framework to distinguish between direct receptor binding and indirect neurotransmitter release.

Protocol: Radioligand Receptor Binding Assay

This assay is foundational for determining the direct binding affinity of a compound to a specific receptor subtype. The principle is competitive displacement, where the unlabeled test compound (L-ephedrine) competes with a high-affinity radiolabeled ligand for binding to the receptor.

-

Objective: To quantify the binding affinity (Kᵢ) of L-(-)-ephedrine for human α- and β-adrenergic receptor subtypes.

-

Methodology:

-

Membrane Preparation: Utilize commercially available or lab-prepared cell membranes stably expressing a single human adrenergic receptor subtype (e.g., α₁ₐ, α₂ₐ, β₁, β₂).

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl with MgCl₂).

-

Radioligand: Select a high-affinity antagonist for each receptor subtype (e.g., [³H]Prazosin for α₁, [³H]Rauwolscine for α₂, [³H]Dihydroalprenolol for β).

-

Test Compound: Prepare a serial dilution of L-(-)-ephedrine hemihydrate.

-

-

Assay Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand, and varying concentrations of L-ephedrine. Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled antagonist).

-

Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membrane-bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of L-ephedrine. Use non-linear regression to determine the IC₅₀ (concentration of ephedrine that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

-

-

Expected Outcome & Causality: This protocol will yield quantitative Kᵢ values. For L-(-)-ephedrine, these values are expected to be in the micromolar range, confirming its low direct binding affinity compared to potent agonists/antagonists, which typically have nanomolar affinities. This validates that high concentrations are needed for any direct receptor interaction.

Diagram: Receptor Binding Assay Workflow

Caption: Workflow for a competitive radioligand receptor binding assay.

Protocol: Neurotransmitter Release Assay

This functional assay directly measures the primary, indirect action of L-(-)-ephedrine by quantifying its ability to evoke norepinephrine release from neuronal-like cells or isolated nerve terminals (synaptosomes).

-

Objective: To measure L-(-)-ephedrine-induced [³H]norepinephrine release.

-

Methodology:

-

System Preparation:

-

Cell Culture: Culture a suitable cell line, such as PC12 cells (rat pheochromocytoma), which synthesize and store catecholamines.

-

Synaptosomes (Alternative): Prepare synaptosomes from specific brain regions (e.g., rat cortex or hippocampus) via differential centrifugation.

-

-

Loading: Incubate the cells or synaptosomes with [³H]norepinephrine. The neurotransmitter will be taken up and stored in synaptic vesicles.

-

Washing: Gently wash the preparations multiple times with a physiological buffer (e.g., Krebs-Ringer) to remove extracellular [³H]NE.

-

Basal Release: Collect a sample of the buffer prior to stimulation to measure the basal rate of efflux.

-

Stimulation: Expose the preparations to various concentrations of L-(-)-ephedrine for a defined period (e.g., 5-10 minutes). Include a positive control, such as high potassium (KCl) solution, to induce depolarization-mediated release.

-

Sample Collection: Collect the supernatant (extracellular buffer), which contains the released [³H]NE.

-

Lysis: Lyse the remaining cells/synaptosomes with a detergent to release the intracellular [³H]NE.

-

Quantification: Use a liquid scintillation counter to measure the radioactivity in the basal, stimulated, and lysed fractions.

-

Data Analysis: Calculate the amount of [³H]NE released during stimulation as a percentage of the total radioactivity present in the preparation at the start of the stimulation period. Plot the percentage of release against the log concentration of L-ephedrine to generate a dose-response curve and determine the EC₅₀.

-

-

Expected Outcome & Causality: This experiment will demonstrate a concentration-dependent increase in [³H]NE release upon application of L-ephedrine. This provides direct, functional evidence for its primary mechanism of action: displacing norepinephrine from neuronal stores. The EC₅₀ value provides a quantitative measure of its potency as a norepinephrine-releasing agent.

Diagram: Neurotransmitter Release Assay Workflow

Caption: Workflow for a [³H]norepinephrine release assay.

Quantitative Data Summary

| Parameter | L-(-)-Ephedrine | Rationale & Significance |

| Direct Binding Affinity (Kᵢ) | Expected in the low to mid-micromolar (µM) range for α and β adrenoceptors. | Demonstrates weak direct interaction with receptors. High concentrations are required for direct effects. |

| NE Release Potency (EC₅₀) | Expected in the low to mid-micromolar (µM) range. | Quantifies the potency of its primary, indirect mechanism. This value is more pharmacologically relevant than its binding affinity for explaining its clinical effects. |

| Oral Bioavailability | ~88%[4][18] | High bioavailability allows for effective oral administration. |

| Elimination Half-life | Approximately 6 hours[4][18] | Determines the duration of action and dosing frequency. |

Conclusion

The mechanism of action of L-(-)-Ephedrine hemihydrate is a classic example of a mixed-acting sympathomimetic agent. Its pharmacological effects are predominantly driven by an indirect mechanism: the displacement and release of endogenous norepinephrine from presynaptic nerve terminals. This is supplemented by a much weaker, direct agonist effect on postsynaptic α- and β-adrenergic receptors. This dual action, combined with its ability to penetrate the central nervous system, accounts for its wide range of clinical effects and side-effect profile. The characteristic phenomenon of tachyphylaxis is a direct and predictable consequence of the depletion of norepinephrine stores, reinforcing the primacy of its indirect pathway. A thorough understanding of this dual mechanism, validated through quantitative in vitro assays, is essential for its appropriate clinical application and for the development of novel sympathomimetic drugs.

References

- What is the mechanism of action of ephedrine? - Dr.Oracle. (2025, June 10). Google Cloud.

- Pharmacology of Ephedrine ; Mechanism of action, Therapeutic Use and Side effects. (2024, June 14). YouTube.

- What is the mechanism of Ephedrine Hydrochloride? - Patsnap Synapse. (2024, July 17). Patsnap.

- Ephedrine: direct, indirect or mixed acting sympathomimetic? (n.d.). Journal of Pharmaceutical Sciences.

- Mechanisms of tolerance and tachyphylaxis. (2023, December 18). Deranged Physiology.

- Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism. (n.d.). CVPharmacology.

- Solanki, P., Yadav, P., & Kantharia, N. (2014). Ephedrine: direct, indirect or mixed acting sympathomimetic? Semantic Scholar.

- Ma, G., Bavadekar, S. A., Davis, Y. M., Lalchandani, S. G., Nagmani, R., Schaneberg, B. T., Khan, I. A., & Feller, D. R. (2007). Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes. PubMed.

- Ephedrine. (n.d.). e-SAFE Anaesthesia.

- Ephedrine. (n.d.). StatPearls - NCBI Bookshelf.

- Ephedrine. (n.d.). Wikipedia.

- Liles, J. T., et al. (n.d.). Pressor responses to ephedrine are mediated by a direct mechanism in the rat. PubMed.

- Tachyphylaxis and tolerance. (n.d.). Physics, Pharmacology and Physiology for Anaesthetists.

- direct, indirect or mixed acting sympathomimetic? (n.d.). IJBCP International Journal of Basic & Clinical Pharmacology Ephedrine.

- Kobayashi, S., et al. (n.d.). The sympathomimetic actions of l-ephedrine and d-pseudoephedrine: direct receptor activation or norepinephrine release? PubMed.

- Ephedrine (Ephedrine): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList.

- Ephedrine. (n.d.). Deranged Physiology.

- ephedrine | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.

- Ephedrine | C10H15NO | CID 9294. (n.d.). PubChem - NIH.

- Stewart, T., et al. (n.d.). Ephedrine Decreases Vesicular Monoamine Transporter-2 Function. PubMed Central - NIH.

- Evaluation of l-Ephedrine Neurotoxicity with Respect to Hyperthermia and Caudate/Putamen Microdialysate Levels of Ephedrine, Dopamine, Serotonin, and Glutamate. (n.d.). Toxicological Sciences | Oxford Academic.

- Dopamine-mediated actions of ephedrine in the rat substantia nigra. (2006, January 19). PubMed - NIH.

Sources

- 1. Ephedrine: direct, indirect or mixed acting sympathomimetic? - | Semantic Scholar [semanticscholar.org]

- 2. ijbcp.com [ijbcp.com]

- 3. droracle.ai [droracle.ai]

- 4. Ephedrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Ephedrine (Ephedrine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. ephedrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. ijbcp.com [ijbcp.com]

- 8. youtube.com [youtube.com]

- 9. Ephedrine [e-safe-anaesthesia.org]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. Ephedrine Decreases Vesicular Monoamine Transporter-2 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Ephedrine Hydrochloride? [synapse.patsnap.com]

- 14. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pressor responses to ephedrine are mediated by a direct mechanism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The sympathomimetic actions of l-ephedrine and d-pseudoephedrine: direct receptor activation or norepinephrine release? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ephedrine - Wikipedia [en.wikipedia.org]

- 19. academic.oup.com [academic.oup.com]

- 20. Dopamine-mediated actions of ephedrine in the rat substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Tachyphylaxis and tolerance - Physics, Pharmacology and Physiology for Anaesthetists [cambridge.org]

physical and chemical properties of L-(-)-Ephedrine hemihydrate

An In-depth Technical Guide to the Physicochemical Properties of L-(-)-Ephedrine Hemihydrate

Introduction

L-(-)-Ephedrine, a phenethylamine alkaloid naturally occurring in plants of the Ephedra genus, has a long history of use in traditional medicine and modern pharmaceuticals.[1][2][3] In its isolated and purified form, it is frequently utilized as the hemihydrate, a crystalline solid incorporating one molecule of water for every two molecules of ephedrine. This guide offers a comprehensive technical overview of the essential physical and chemical properties of L-(-)-Ephedrine Hemihydrate, designed for researchers, scientists, and professionals in drug development. Understanding these core characteristics is paramount for formulation, analytical method development, stability testing, and ensuring regulatory compliance.

This document moves beyond a simple recitation of data, providing context and explaining the causality behind the properties and the experimental choices made to characterize them. All data and protocols are grounded in authoritative pharmacopeial standards and scientific literature to ensure accuracy and trustworthiness.

Chemical Identity and Molecular Structure

A precise understanding of the molecular identity is the foundation for all subsequent physicochemical analysis. L-(-)-Ephedrine is systematically named (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol.[2] The "L-(-)-" designation refers to its levorotatory optical activity, a direct consequence of its specific stereochemical configuration, which is critical for its pharmacological activity.

The hemihydrate form is a stable, crystalline solid that is often preferred over the anhydrous form, which is hygroscopic.[1]

Key Identifiers:

-

Chemical Name: (αR)-α-[(1S)-1-(Methylamino)ethyl]benzenemethanol Hemihydrate

-

Synonyms: l-Ephedrine Hemihydrate, (1R,2S)-(-)-Ephedrine Hemihydrate

-

Molecular Formula: C₁₀H₁₅NO · ½H₂O or C₂₀H₃₂N₂O₃ (for the unit cell)[5]

-

Molecular Weight: 174.24 g/mol [4][7] (Anhydrous: 165.23 g/mol [3][8][9])

Sources

- 1. Ephedrine [drugfuture.com]

- 2. Ephedrine (PIM 209) [inchem.org]

- 3. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmacopeia.cn [pharmacopeia.cn]

- 5. Ephedrine hemihydrate | C20H32N2O3 | CID 67242163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ephedrine hemihydrate | CAS#:50906-05-3 | Chemsrc [chemsrc.com]

- 7. Ephedrine [drugfuture.com]

- 8. (+)EPHEDRINE HEMIHYDRATE CAS#: 321-98-2 [m.chemicalbook.com]

- 9. 根据相关法律法规、政策和本网站规定,本站不显示该产品信息! [m.chemicalbook.com]

Introduction: The Significance of Crystalline Form in Pharmaceutical Science

An In-Depth Technical Guide to the Crystal Structure of L-(-)-Ephedrine Hemihydrate

L-(-)-Ephedrine, a naturally occurring sympathomimetic amine derived from plants of the Ephedra genus, has a long history of use in medicine as a bronchodilator and nasal decongestant[1]. In the context of drug development and manufacturing, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. These properties, which are dictated by the compound's crystal structure, influence critical parameters such as solubility, stability, bioavailability, and manufacturability. L-(-)-Ephedrine can exist in various solid forms, including anhydrous crystals and hydrates. A hydrate is a crystalline solid in which water molecules are incorporated into the crystal lattice[2]. Understanding the precise three-dimensional arrangement of molecules in these hydrated forms is essential for ensuring product quality and consistency.

This technical guide provides a comprehensive overview of the crystal structure and crystallographic data of L-(-)-Ephedrine hemihydrate (C₂₀H₃₂N₂O₃), a form where two molecules of ephedrine co-crystallize with one molecule of water[3]. We will delve into the specific structural parameters, the experimental methodology used for its determination, and the implications of this structure for pharmaceutical scientists.

Molecular and Crystal Structure Overview

The formation of a hydrate is a complex phenomenon influenced by factors such as the presence of hydrogen bond donors and acceptors on the host molecule and the overall polar surface area[4][5]. The L-(-)-Ephedrine molecule, (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol, possesses both hydroxyl (-OH) and secondary amine (-NH) groups, which are potent hydrogen bond donors and acceptors. This makes it susceptible to incorporating water molecules into its crystal lattice under appropriate conditions[6].

In the hemihydrate form, the water molecule plays a crucial role in stabilizing the crystal packing. It acts as a bridge, forming hydrogen bonds with the ephedrine molecules and creating a robust, three-dimensional network. This intricate network of interactions defines the unique physicochemical properties of the hemihydrate compared to its anhydrous counterpart.

Crystallographic Data for L-(-)-Ephedrine Hemihydrate

The definitive crystal structure of L-(-)-Ephedrine hemihydrate was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. This data provides a precise fingerprint of the solid-state form.

| Parameter | Value | Source |

| Chemical Formula | C₂₀H₃₂N₂O₃ | [3] |

| Formula Weight | 348.5 g/mol | [3] |

| Crystal System | Orthorhombic | [3][6] |

| Space Group | C 2 2 2₁ | [3] |

| Unit Cell Dimensions | ||

| a | 7.3639 Å | [3] |

| b | 11.2551 Å | [3] |

| c | 24.1442 Å | [3] |

| α, β, γ | 90°, 90°, 90° | [3] |

| Volume | 1999.8 ų | Calculated |

| Z (Formula units/cell) | 8 | [3] |

| Stoichiometry | 2 x Ephedrine, 1 x Water | [3] |

Experimental Determination: A Self-Validating Workflow

The determination of a crystal structure is a meticulous process that begins with the growth of high-quality single crystals and culminates in the refinement of a structural model. The protocol described here represents a standard, self-validating workflow for a small organic molecule like L-(-)-Ephedrine hemihydrate.

Experimental Protocol

-

Single Crystal Growth (Crystallization):

-

Rationale: The fundamental prerequisite for single-crystal X-ray diffraction is a well-ordered, single crystal of sufficient size and quality. The crystallization process aims to slowly precipitate the solid from a supersaturated solution, allowing molecules to arrange themselves into a highly ordered lattice.

-

Procedure:

-

Dissolve L-(-)-Ephedrine base in water at a slightly elevated temperature (e.g., 323 K or 50°C) to create a saturated or near-saturated solution[6].

-

Allow the solution to cool slowly to room temperature. Alternatively, leave the vessel open for slow evaporative crystallization[6].

-

As the solution cools or the solvent evaporates, the solubility of the ephedrine decreases, leading to the formation of single crystals of L-(-)-Ephedrine hemihydrate.

-

Carefully select a suitable crystal (typically 0.1-0.3 mm in each dimension) under a microscope, ensuring it has well-defined faces and no visible defects.

-

-

-

X-ray Diffraction Data Collection:

-

Rationale: This step involves irradiating the crystal with a focused beam of X-rays and measuring the diffraction pattern produced. The geometry and intensity of the diffracted beams contain the information about the arrangement of atoms in the unit cell. Modern diffractometers use a charge-coupled device (CCD) or similar area detector to capture the data efficiently.

-

Procedure:

-

Mount the selected crystal on a goniometer head.

-

Place the goniometer on the diffractometer. The crystal is often cooled to a low temperature (e.g., 150 K) using a stream of nitrogen gas to reduce thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data[6].

-

An X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal[6].

-

The crystal is rotated through a series of angles while the detector collects frames of the diffraction pattern. A complete dataset consists of measuring the intensities of thousands of unique reflections.

-

-

-

Structure Solution and Refinement:

-

Rationale: The collected diffraction data is a reciprocal-space representation of the crystal structure. Computational methods are required to solve the "phase problem" and translate this data into a real-space atomic model. This initial model is then refined to achieve the best possible fit with the experimental data.

-

Procedure:

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the specific space group (e.g., C 2 2 2₁)[3].

-

Structure Solution: Direct methods or Patterson methods are used to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.

-

Structure Refinement: A least-squares refinement process is performed. In this iterative process, atomic parameters (coordinates, thermal displacement parameters) are adjusted to minimize the difference between the observed diffraction intensities and those calculated from the model. Hydrogen atoms are typically located from the difference electron density map or placed in calculated positions. The quality of the final model is assessed using metrics like the R-factor (residual factor)[3].

-

-

Workflow Visualization

The following diagram illustrates the logical flow of the crystal structure determination process.

Applications in Research and Drug Development

Detailed crystallographic data for L-(-)-Ephedrine hemihydrate is invaluable for several reasons:

-

Polymorph Screening: It serves as the definitive reference for this specific hydrated form, allowing researchers to distinguish it from anhydrous polymorphs or other solvates using techniques like Powder X-ray Diffraction (PXRD)[2].

-

Stability Studies: Understanding the role of water in the crystal lattice helps predict the material's stability under varying humidity and temperature conditions. Dehydration or hydration processes can significantly alter the physical properties of the API[4].

-

Formulation Development: Knowledge of the crystal structure informs the design of formulation strategies. For instance, the surface properties dictated by the crystal packing will affect wettability and dissolution rates.

-

Intellectual Property: A well-characterized crystalline form can be a crucial component of a drug product's intellectual property portfolio.

Conclusion

The crystal structure of L-(-)-Ephedrine hemihydrate reveals a highly ordered, three-dimensional arrangement of ephedrine and water molecules stabilized by a network of hydrogen bonds. Its determination through single-crystal X-ray diffraction provides precise data on the unit cell and atomic positions, which is foundational for modern pharmaceutical development. This in-depth structural knowledge enables scientists to control the solid-state properties of the drug substance, ensuring the development of a safe, stable, and effective medicinal product.

References

-

Crystal structures and other properties of ephedrone (methcathinone) hydrochloride, N-acetylephedrine and N-acetylephedrone. (2018). Forensic Toxicology. Available at: [Link]

-

X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. (2018). Crystals. Available at: [Link]

-

Crystal Structure and Thermodynamic Study of Ephedrine Hydrochloride C10H16NOCl(s). (n.d.). ResearchGate. Available at: [Link]

-

Collier, E. A., Davey, R. J., Black, S. N., & Roberts, R. J. (2006). 17 salts of ephedrine: crystal structures and packing analysis. Acta Crystallographica Section B: Structural Science. Available at: [Link]

-

Ephedrine hemihydrate. (n.d.). PubChem. Available at: [Link]

-

Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography guided crystal structure prediction. (2024). Faraday Discussions. Available at: [Link]

-

Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography guided crystal structure prediction. (2024). Faraday Discussions. Available at: [Link]

-

Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. (2021). Crystal Growth & Design. Available at: [Link]

-

Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. (2020). Pharmaceutics. Available at: [Link]

-

Ephedrine. (n.d.). PubChem. Available at: [Link]

-

(+)EPHEDRINE HEMIHYDRATE|321-98-2. (n.d.). LookChem. Available at: [Link]

-

Crystal hydrates of organic compounds. (2015). Russian Chemical Reviews. Available at: [Link]

-

Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography guided crystal structure predict. (2024). RSC Publishing. Available at: [Link]

-

Organic crystal hydrates: What are the important factors for formation. (2006). Acta Crystallographica Section B: Structural Science. Available at: [Link]

- Ephedrine. (n.d.). The Merck Index Online. Data retrieved from search result, direct URL not available.

-

Chemical Structure of Ephedrine Hemihydrate, Drug Substance Stock Illustration. (n.d.). Dreamstime.com. Available at: [Link]

-

Chemical structures of ephedrine and pseudoephedrine. (a),... (n.d.). ResearchGate. Available at: [Link]

-

Crystal structure determination by combined synchrotron powder X-ray diffraction and crystal structure prediction: 1 : 1 l-ephedrine d-tartrate. (2013). CrystEngComm. Available at: [Link]

-

Crystal structure determination by combined synchrotron powder X-ray diffraction and crystal structure prediction: 1:1 L-ephedrine D-tartrate. (2013). ResearchGate. Available at: [Link]

- Method for isomerizing L-ephedrine into D-pseudoephedrine. (2005). Google Patents.

-

Single-step recovery of ephedrine hydrochloride from raw materials using expanded bed adsorption. (2004). Biotechnology Letters. Available at: [Link]

Sources

- 1. Ephedrine [drugfuture.com]

- 2. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ephedrine hemihydrate | C20H32N2O3 | CID 67242163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

The Solubility Profile of L-(-)-Ephedrine Hemihydrate in Organic Solvents: A Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from formulation design to bioavailability. L-(-)-Ephedrine, a sympathomimetic amine widely used for its bronchodilator and decongestant properties, exists commonly as a hemihydrate. Understanding its solubility in various organic solvents is paramount for developing robust crystallization processes, liquid formulations, and analytical methods. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of L-(-)-Ephedrine hemihydrate, the underlying thermodynamic principles, and a field-proven experimental protocol for its accurate determination. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the handling and formulation of this important pharmaceutical compound.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility, defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure, is a cornerstone of pharmaceutical science.[1] For an API like L-(-)-Ephedrine hemihydrate, a thorough understanding of its solubility profile is not merely an academic exercise; it is a fundamental requirement that directly impacts:

-

Formulation Strategy: The choice between solid dosage forms, liquid solutions, or suspensions is dictated by the API's solubility. For liquid formulations, selecting a suitable solvent or co-solvent system is essential to ensure drug stability and the desired concentration.[2]

-

Purification and Crystallization: Manufacturing processes often rely on crystallization from organic solvents to achieve the desired purity and polymorphic form of the API. Knowledge of solubility as a function of temperature is critical for maximizing yield and controlling crystal attributes.

-

Analytical Method Development: Accurate quantification of the API in various matrices requires its complete dissolution. Selecting the appropriate solvent is the first step in creating reliable methods for assays, impurity profiling, and dissolution testing.

-

Bioavailability: Low aqueous solubility is a primary challenge in drug development, often leading to poor absorption and suboptimal therapeutic efficacy.[3] While this guide focuses on organic solvents, this data is often a precursor to understanding and enhancing aqueous solubility through techniques like co-solvency.

L-(-)-Ephedrine is a phenethylamine alkaloid containing two chiral centers and polar functional groups—a hydroxyl (-OH) and a secondary amine (-NHCH₃)—which allow for hydrogen bonding.[4] It typically crystallizes with half a mole of water, forming a stable hemihydrate.[5] This incorporated water molecule can influence the crystal lattice energy and, consequently, its interaction with various solvents compared to its anhydrous form.

Physicochemical Properties of L-(-)-Ephedrine Hemihydrate

A foundational understanding of the molecule's properties is essential to rationalize its solubility behavior.

| Property | Value | Source(s) |

| Chemical Name | (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol hemihydrate | [6] |

| Molecular Formula | C₁₀H₁₅NO · ½H₂O | [5] |

| Molecular Weight | 174.24 g/mol (Anhydrous: 165.23 g/mol ) | [6][7] |

| Appearance | Unctuous, practically colorless solid or white crystals/granules | [8] |

| Melting Point | 40-42 °C | [9][10] |

| pKa (of the base) | 9.6 | [9] |

| Crystal Structure | Orthorhombic, Space Group C 2 2 2₁ | [11] |

The presence of both a hydrogen bond donor (hydroxyl, amine) and acceptor (hydroxyl, amine, water) in its structure suggests a complex interplay of forces with different types of solvents.[4] Its basic nature (pKa 9.6) means its ionization state, and thus solubility, will be highly dependent on the pH in aqueous or protic solvents.[9]

Theoretical Framework: The Energetics of Dissolution

The principle of "like dissolves like" provides a useful heuristic for predicting solubility. This can be understood more deeply through the thermodynamics of the dissolution process, which involves breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions.[1]

The solubility of a crystalline solid, such as L-(-)-Ephedrine hemihydrate, in a solvent is governed by two main factors:

-

Crystal Lattice Energy: The energy required to overcome the intermolecular forces holding the ephedrine and water molecules together in the crystal lattice. Stronger intermolecular forces (e.g., hydrogen bonds) lead to a higher lattice energy and generally lower solubility.

-

Solvation Energy: The energy released when the solute molecules are stabilized by interactions with solvent molecules. Effective solvation, driven by favorable interactions like hydrogen bonding or dipole-dipole forces, promotes dissolution.

Organic solvents can be broadly categorized, and their interaction with L-(-)-Ephedrine hemihydrate can be predicted based on their properties:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents for ephedrine, as they can interact strongly with both the hydroxyl and amine groups, leading to high solvation energy.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors only. They can interact with ephedrine's hydroxyl group but are less effective at solvating the amine group compared to protic solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The energy required to break the strong intermolecular bonds in the ephedrine crystal lattice is not compensated by solvation energy, leading to very low solubility.

The logical relationship between solute properties, solvent properties, and the resulting solubility is depicted in the diagram below.

Solubility Data of L-(-)-Ephedrine Hemihydrate and Related Forms

Quantitative solubility data for L-(-)-Ephedrine hemihydrate in a wide range of organic solvents is not extensively documented in publicly available literature. However, data for the anhydrous base and hydrochloride salt provide a valuable proxy for understanding its behavior. The following table summarizes available qualitative and quantitative information. Researchers should note that the solubility of the hemihydrate may differ slightly from the anhydrous form due to differences in crystal lattice energy.

| Solvent | Solvent Type | Form | Solubility Value | Temperature (°C) | Source(s) |

| Water | Polar Protic | Anhydrous Base | ~50 mg/mL (1 in 20) | 20 | [9] |

| Anhydrous Base | 47.62 g/L | 25 | [3][5] | ||

| Hydrochloride | 33 g/100g (Freely Soluble) | 20 | [12] | ||

| Ethanol | Polar Protic | Anhydrous Base | ~10 mg/mL (1%) | RT | [3][5] |

| Hemihydrate | Soluble | RT | [8][13] | ||

| Hydrochloride | 9 g/100g (Soluble) | 20 | [12] | ||

| Methanol | Polar Protic | Hydrochloride | Soluble | RT | [14] |

| Chloroform | Polar Aprotic | Anhydrous Base | Soluble | RT | [3] |

| Hemihydrate | Soluble | RT | [8][13] | ||

| Hydrochloride | Insoluble | RT | [12] | ||

| Diethyl Ether | Non-Polar | Anhydrous Base | Soluble | RT | [3] |

| Hemihydrate | Soluble | RT | [8][13] | ||

| Hydrochloride | Practically Insoluble | RT | [6][12] | ||

| Mineral Oil | Non-Polar | Hemihydrate | Sparingly and slowly soluble | RT | [8] |

Expert Insights: The data clearly demonstrates the "like dissolves like" principle. The polar ephedrine molecule, in its free base or hemihydrate form, shows good solubility in polar protic solvents (water, ethanol) and even in less polar solvents like ether and chloroform where it can still form favorable interactions. However, its salt form, ephedrine hydrochloride, is highly polar and ionic. This dramatically increases its aqueous solubility but renders it insoluble in non-polar organic solvents like ether and chloroform, a crucial property exploited in extraction and purification processes.[12][14]

Standard Protocol for Determining Thermodynamic Solubility

To ensure reproducible and accurate solubility data, a standardized experimental protocol is essential. The Shake-Flask Method is considered the "gold standard" for determining thermodynamic equilibrium solubility and is recommended by regulatory bodies.[1] The following protocol is a self-validating system designed for determining the solubility of L-(-)-Ephedrine hemihydrate in an organic solvent.

Materials and Equipment

-

L-(-)-Ephedrine Hemihydrate (API of known purity and confirmed solid form)

-

High-purity organic solvents (e.g., HPLC grade)

-

Analytical balance (readable to ±0.01 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument (e.g., UV-Vis spectrophotometer)

Experimental Workflow

The workflow involves achieving a saturated solution at equilibrium, separating the excess solid, and quantifying the dissolved solute.

Step-by-Step Procedure

-

Preparation of Vials (in triplicate):

-

Accurately weigh an amount of L-(-)-Ephedrine hemihydrate into a glass vial sufficient to ensure an excess of solid will remain after equilibrium is reached. A preliminary test or estimation is recommended.

-

Causality: Using an excess of solid is critical to ensure the final solution is truly saturated, which is the definition of thermodynamic solubility.[1] Triplicates are essential for statistical validity.

-

-

Solvent Addition:

-

Pipette a precise volume of the pre-equilibrated organic solvent (at the target temperature, e.g., 25 °C) into each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and a consistent agitation speed (e.g., 150 rpm).

-

Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. The time required should be determined during method development by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration plateaus.

-

Causality: Constant temperature and agitation are crucial. Solubility is temperature-dependent, and consistent agitation ensures the entire solvent volume is exposed to the solid, preventing localized saturation.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to sediment for a short period (e.g., 30 minutes) at the same constant temperature.

-

Carefully withdraw a sample from the supernatant, avoiding any undissolved solid.

-

Immediately filter the sample through a 0.22 µm solvent-compatible syringe filter into a clean vial. The first few drops should be discarded to saturate the filter membrane and prevent drug adsorption.

-

Causality: This step is the most critical for accuracy. Failure to completely remove undissolved solid particles will lead to an overestimation of solubility. The filter material must be validated to ensure it does not adsorb the solute.

-

-

Quantification:

-

Accurately dilute the clear filtrate with the solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample and determine its concentration against a calibration curve prepared with known standards of L-(-)-Ephedrine hemihydrate.

-

-

Calculation:

-

Calculate the solubility in the original solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Conclusion and Future Directions

This guide has outlined the fundamental principles and practical considerations for understanding and determining the solubility of L-(-)-Ephedrine hemihydrate in organic solvents. While comprehensive quantitative data for the hemihydrate form remains sparse in readily accessible literature, the provided data for related forms, combined with the robust shake-flask methodology, offers a strong framework for any research or development professional.

The key takeaway is that L-(-)-Ephedrine's solubility is dictated by its ability to form hydrogen bonds and its inherent polarity. This makes it highly soluble in polar protic solvents, with decreasing solubility as solvent polarity diminishes. For drug development professionals, the immediate next step should be the experimental determination of solubility in specific solvent systems relevant to their project goals, using the protocol detailed herein. Future work should focus on generating temperature-dependent solubility curves to enable the precise control of crystallization and purification processes, further enhancing the efficiency of bringing ephedrine-based therapeutics to market.

References

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Guidance on biowaiver for solid oral dosage forms. WHO Technical Report Series, No. 1019. Retrieved from [Link]

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (2009). Basic Information on Substances Frequently Used in the Illicit Manufacture of Narcotic Drugs or Psychotropic Substances. UNODC. Retrieved from [Link]

-

PubChem. (n.d.). Ephedrine hemihydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

Kiper, R. A. (n.d.). l-ephedrine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Ephedrine. National Center for Biotechnology Information. Retrieved from [Link]

-

Kiper, R. A. (n.d.). l-ephedrine. Retrieved from [Link]

-

PubChem. (n.d.). Ephedrine. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhang, Z., et al. (2013). Crystal Structure and Thermodynamic Study of Ephedrine Hydrochloride C10H16NOCl(s). Journal of Chemical & Engineering Data. Retrieved from [Link]

- Google Patents. (1969). US3478101A - Method of resolving dl-ephedrine into its optically active components.

-

USP. (n.d.). Reference Tables: Description and Solubility. Retrieved from [Link]

-

The Merck Index Online. (n.d.). Ephedrine. Retrieved from [Link]

-

INCHEM. (n.d.). Ephedrine (PIM 209). Retrieved from [Link]

-

DEA. (2019). SFL5 Summary of Validated Methods. Retrieved from [Link]

-

UNODC. (n.d.). SCITEC/9/REV.1. Retrieved from [Link]

-

USP-NF. (2011). Description and Solubility. Retrieved from [Link]

-

USP. (n.d.). Reference Tables: Description and Solubility. Retrieved from [Link]

-

International Journal of Research in Engineering and Science. (2024). A review on isolation of active constituents of some crude drugs. Retrieved from [Link]

-

Chemsrc. (n.d.). Ephedrine hemihydrate | CAS#:50906-05-3. Retrieved from [Link]

-

PubMed. (n.d.). Temperature-dependent effects of ephedrine in the cold. Retrieved from [Link]

-

NIST. (n.d.). Ephedrine. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ephedrine. NIST Chemistry WebBook. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

-

Solubility of Things. (n.d.). Ephedrine. Retrieved from [Link]

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Ephedrine CAS#: 299-42-3 [m.chemicalbook.com]

- 4. Ephedrine | 299-42-3 [chemicalbook.com]

- 5. Ephedrine [drugfuture.com]

- 6. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. drugfuture.com [drugfuture.com]

- 8. Ephedrine (PIM 209) [inchem.org]

- 9. Ephedrine hemihydrate | CAS#:50906-05-3 | Chemsrc [chemsrc.com]

- 10. Ephedrine hemihydrate | C20H32N2O3 | CID 67242163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. l-ephedrine hydrochloride [chemister.ru]

- 12. pharmacopeia.cn [pharmacopeia.cn]

- 13. dea.gov [dea.gov]

- 14. who.int [who.int]

The Discovery and Enduring Legacy of L-(-)-Ephedrine: A Technical Guide

Abstract

L-(-)-Ephedrine, a phenethylamine alkaloid derived from the Ephedra plant, represents a fascinating journey from ancient traditional medicine to a synthetically produced pharmaceutical with a complex history of therapeutic application, misuse, and regulation. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery, history, and chemical synthesis of L-(-)-Ephedrine. We will explore its origins in Traditional Chinese Medicine, the pioneering work of its isolation and pharmacological characterization, the evolution of its chemical synthesis with a focus on stereoselectivity, its mechanism of action, historical medical applications, and the subsequent regulatory landscape that has shaped its modern use.

Ancient Origins: Ma Huang in Traditional Chinese Medicine

The story of ephedrine begins not in a modern laboratory, but in the ancient practices of Traditional Chinese Medicine (TCM). For millennia, the plant Ephedra sinica, known as Ma Huang (麻黄), has been a cornerstone of Chinese herbal medicine.[1][2] Its use is documented in texts dating back to the Han dynasty (206 BC – 220 AD), where it was primarily employed as a potent bronchodilator and stimulant.[1] In TCM theory, Ma Huang is described as having the ability to "dispel wind and disperse cold," with its therapeutic effects targeting the lungs.[3] It was a key ingredient in numerous formulations for treating respiratory ailments, including what we now identify as asthma, bronchitis, and the common cold.[3][4]

The Dawn of a New Alkaloid: Isolation and Characterization

The transition of ephedrine from a component of a traditional herb to a purified chemical entity occurred in the late 19th century, a period of burgeoning interest in the chemical constituents of medicinal plants.

Nagai Nagayoshi's Pioneering Isolation (1885)

Conceptual Experimental Protocol: Nagai Nagayoshi's Isolation of Ephedrine (Ammonia-Chloroform Method)

-

Preparation of Plant Material: Dried and powdered stems of Ephedra vulgaris (Ma Huang) are obtained.

-

Alkalinization: The powdered plant material is treated with a basic solution, such as ammonia, to convert the alkaloid salts present in the plant into their free base form.

-

Solvent Extraction: The alkalinized plant material is then extracted with an organic solvent, chloroform, in which the free base ephedrine is soluble.

-

Separation: The chloroform extract, now containing the dissolved ephedrine, is separated from the solid plant residue.

-

Acidification and Purification: The chloroform extract is then treated with an acidic solution (e.g., dilute hydrochloric acid) to convert the ephedrine free base back into its salt form, which is soluble in the aqueous acidic layer. This step helps to separate the ephedrine from other non-basic impurities that remain in the chloroform layer.

-

Isolation: The aqueous solution containing the ephedrine salt is then concentrated, and the ephedrine is precipitated and crystallized, yielding the isolated alkaloid.

The Rediscovery and Pharmacological Elucidation by Chen and Schmidt (1920s)

For several decades, Nagai's discovery remained largely in the realm of chemical curiosity. It was not until the 1920s that the therapeutic potential of ephedrine was fully realized, thanks to the work of K.K. Chen and Carl F. Schmidt at the Peking Union Medical College.[2][3] Building on the traditional use of Ma Huang for asthma, Chen and Schmidt re-isolated ephedrine and conducted a series of seminal pharmacological studies.[3][6][7]

Their groundbreaking paper, "The action of ephedrine, the active principle of Chinese drug Ma Huang," published in the Journal of Pharmacology and Experimental Therapeutics in 1924, was a landmark in pharmacology.[3][6] They demonstrated that ephedrine exhibited sympathomimetic effects similar to adrenaline (epinephrine) but with several key advantages: it was orally active, had a longer duration of action, and was less toxic than initially reported.[3][7] Their research revealed that ephedrine could produce a sustained increase in blood pressure, relax bronchial smooth muscle, and stimulate the central nervous system.[3] These findings directly led to the introduction of ephedrine into Western medicine, where it was rapidly adopted for the treatment of asthma and other conditions.[4][7]

The Chemistry of L-(-)-Ephedrine: From Elucidation to Synthesis

The elucidation of ephedrine's structure and the subsequent development of synthetic routes were crucial for its widespread medical use, allowing for a consistent and pure supply independent of the plant source.

Structure and Stereochemistry

Ephedrine has the chemical formula C₁₀H₁₅NO and is a substituted amphetamine.[8] It possesses two chiral centers, giving rise to four stereoisomers. The (1R,2S) and (1S,2R) enantiomers are designated as ephedrine, while the (1R,2R) and (1S,2S) enantiomers are known as pseudoephedrine. The naturally occurring and most pharmacologically active isomer is (-)-(1R,2S)-ephedrine, also known as L-(-)-Ephedrine.[9]

Table 1: Physical and Chemical Properties of L-(-)-Ephedrine

| Property | Value | Source(s) |

| CAS Number | 299-42-3 | [8] |

| Molecular Formula | C₁₀H₁₅NO | [8] |

| Molecular Weight | 165.24 g/mol | [8] |

| Melting Point | 37-39 °C | [8] |

| Boiling Point | 255 °C | [8] |

| Optical Rotation | [α]²¹/D -41° (c=5, 1M HCl) | [8] |

| Solubility | Soluble in water, alcohol, ether, chloroform, and oils. | [8] |

| pKa | 9.5 | [8] |

| Appearance | White to colorless granular substance, unctuous to the touch. | [8] |

Early Synthetic Approaches

The first total synthesis of ephedrine was reported by Späth and Göhring in 1920.[10] Their method, while groundbreaking, produced a racemic mixture of pseudoephedrine, which then had to be isomerized to ephedrine.[10]

Conceptual Experimental Protocol: Späth's Synthesis of Racemic Pseudoephedrine

-

Starting Material: Propiophenone.

-

Bromination: Propiophenone is brominated to yield α-bromopropiophenone.

-

Amination: The α-bromopropiophenone is then reacted with methylamine to introduce the methylamino group, forming α-methylaminopropiophenone.

-

Reduction: The ketone group of α-methylaminopropiophenone is reduced, for example, using sodium amalgam, to produce a mixture of racemic ephedrine and pseudoephedrine.

-

Isomerization and Resolution: The resulting mixture of isomers requires separation and, in the case of pseudoephedrine, isomerization to the desired ephedrine.

In 1929, Manske and Johnson published a new synthesis of ephedrine in the Journal of the American Chemical Society.[11][12] Their work represented a significant advancement in the field.

The Rise of Stereoselective Synthesis

The demand for the specific L-(-)-ephedrine isomer drove the development of stereoselective synthetic methods. A major breakthrough was the use of a biocatalytic step. The commercial synthesis of L-(-)-ephedrine often employs the yeast-mediated acyloin condensation of benzaldehyde and acetaldehyde to produce L-phenylacetylcarbinol (L-PAC), a key chiral intermediate.[13] This is followed by reductive amination with methylamine to yield L-(-)-ephedrine.[10]

Figure 1: A simplified workflow of the commercial synthesis of L-(-)-Ephedrine, highlighting the key biocatalytic step.

More recent advancements have focused on developing highly efficient biocatalytic cascades for the synthesis of all four stereoisomers of nor(pseudo)ephedrine, often employing a combination of (R)- or (S)-selective thiamine diphosphate-dependent carboligases and stereocomplementary ω-transaminases.[14][15] These methods offer greener and more efficient routes to these important chiral building blocks.[16][17] For instance, a two-step biocatalytic process can be designed using an (S)-selective acetoin:dichlorophenolindophenol oxidoreductase for the benzoin-type condensation, followed by a transamination mediated by either an (S)- or (R)-selective amine transaminase to yield the desired stereoisomer.[17]

Pharmacological Profile

Mechanism of Action

L-(-)-Ephedrine is a sympathomimetic amine with a mixed mechanism of action.[18] It acts both directly as an agonist at α- and β-adrenergic receptors and indirectly by stimulating the release of norepinephrine from sympathetic neurons.[18] The indirect action is its principal mechanism, leading to the activation of adrenergic receptors.[18] This dual action results in a range of physiological effects:

-

Cardiovascular: Increased heart rate, cardiac output, and blood pressure due to peripheral vasoconstriction.[18]

-

Respiratory: Bronchodilation resulting from the activation of β₂-adrenergic receptors in the lungs.[18]

-

Central Nervous System (CNS): Stimulation, leading to increased alertness and a potential for anxiety and insomnia.[18]

Figure 2: The dual mechanism of action of L-(-)-Ephedrine, involving both indirect and direct stimulation of adrenergic receptors.

Pharmacokinetics

L-(-)-Ephedrine is well-absorbed orally, with a bioavailability of approximately 88%.[19] Peak plasma concentrations are typically reached within 1.8 hours.[19] It is metabolized in the liver to norephedrine, and both the parent drug and its metabolite are excreted in the urine.[19] The elimination half-life is around 6 hours.[19] Urinary pH can significantly influence its excretion, with acidic urine increasing the rate of elimination.[19]

Table 2: Pharmacokinetic Parameters of Oral L-(-)-Ephedrine

| Parameter | Value | Source(s) |

| Bioavailability | ~88% | [19] |

| Time to Peak Plasma Concentration | ~1.8 hours | [19] |

| Volume of Distribution | ~215.6 L | [19] |

| Elimination Half-life | ~6 hours | [19] |

| Metabolism | Hepatic (to norephedrine) | [19] |

| Excretion | Primarily renal | [19] |

Historical Medical Applications and the Evolution of Regulation

The "Golden Age" in Asthma Treatment

Following the work of Chen and Schmidt, ephedrine became a frontline treatment for asthma from the 1920s through the 1950s.[2][20] Its oral availability and longer duration of action made it a significant improvement over the injectable and short-acting adrenaline.[20] It was widely prescribed for both acute asthma attacks and for prophylactic use.[21][22] Clinical studies from that era, though not meeting modern standards of randomized controlled trials, consistently demonstrated its efficacy as a bronchodilator.[21][22][23]

A Shifting Landscape and Regulatory Scrutiny

The therapeutic landscape for asthma began to change with the development of more selective β₂-adrenergic agonists, such as salbutamol, which offered potent bronchodilation with fewer cardiovascular and CNS side effects. This led to a gradual decline in the use of ephedrine as a primary asthma medication.[20]

In the latter half of the 20th century, ephedrine's stimulant properties led to its inclusion in over-the-counter dietary supplements marketed for weight loss and energy enhancement.[20] This widespread, unregulated use was associated with reports of serious adverse events, including hypertension, stroke, and heart attack.[20]

The misuse of ephedrine as a precursor for the illicit synthesis of methamphetamine further compounded the regulatory challenges.[20] These concerns culminated in the U.S. Food and Drug Administration (FDA) banning the sale of dietary supplements containing ephedrine alkaloids in 2004.[20] However, its use in traditional Chinese medicine and as a prescription medication for specific indications, such as anesthesia-induced hypotension, continues.[1]

Conclusion

The journey of L-(-)-Ephedrine is a compelling narrative of scientific discovery, bridging ancient herbal wisdom with modern pharmacology and chemistry. From its roots as Ma Huang in Traditional Chinese Medicine to its isolation by Nagai Nagayoshi and its pharmacological elucidation by Chen and Schmidt, ephedrine has had a profound impact on medicine. The development of its chemical synthesis, particularly the evolution towards stereoselective and biocatalytic methods, showcases the ingenuity of chemical and biochemical engineering. While its therapeutic role has evolved and its use is now more restricted due to safety concerns and its potential for misuse, L-(-)-Ephedrine remains a significant molecule in the history of drug discovery and a valuable tool in specific clinical settings. This guide has provided a technical foundation for understanding the multifaceted history and science of this remarkable alkaloid.

References

-

Ephedrine - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 12, 2026, from [Link]

- Chen, K. K., & Schmidt, C. F. (1924). The action of ephedrine, the active principle of the Chinese drug Ma Huang. Journal of Pharmacology and Experimental Therapeutics, 24(5), 339-357.

- Xing, J. L. (2021, May 18).

- Lee, M. R. (2011). The history of Ephedra (ma-huang). The Journal of the Royal College of Physicians of Edinburgh, 41(1), 78–84.

- Zhang, Z., et al. (2018). Ko Kuei Chen: a pioneer of modern pharmacological research in China. Acta Pharmaceutica Sinica B, 8(4), 507-512.

-

Ephedrine. (n.d.). In PubChem. Retrieved January 12, 2026, from [Link]

- Sangalli, F., et al. (2023). A biocatalytic cascade for the synthesis of ephedrine analogues. BIOTRANS 2023.

- Sangalli, F., et al. (2023). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. Chemistry – A European Journal, 29(71).

- Sehl, T., et al. (2014). Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)ephedrine isomers. Green Chemistry, 16(7), 3341-3348.

- Wilkinson, G. R., & Beckett, A. H. (1968). Absorption, metabolism, and excretion of the ephedrines in man. II. Pharmacokinetics. Journal of Pharmaceutical Sciences, 57(11), 1933-1938.

- Ephedra: Once a Boon, Now a Bane. (2003). Drug Metabolism and Disposition, 31(5), 543-546.

-

Nagai Nagayoshi. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

- Wu, X., et al. (2014). Enzymatic synthesis of L-norephedrine by coupling recombinant pyruvate decarboxylase and ω-transaminase. Applied Microbiology and Biotechnology, 98(17), 7399-7408.

- Sehl, T., et al. (2014). Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)ephedrine isomers. Green Chemistry, 16, 3341-3348.

- Haller, C. A., & Benowitz, N. L. (2000). Adverse cardiovascular and central nervous system events associated with dietary supplements containing ephedra alkaloids. The New England Journal of Medicine, 343(25), 1833-1838.

- Manske, R. H. F., & Johnson, T. B. (1929). SYNTHESIS OF EPHEDRINE AND STRUCTURALLY SIMILAR COMPOUNDS. II. THE SYNTHESIS OF SOME EPHEDRINE HOMOLOGS AND THE RESOLUTION OF EPHEDRINE. Journal of the American Chemical Society, 51(6), 1906–1909.

- The Synthesis and Pharmacology of Ephedrine Analogues. (n.d.). A Thesis Submitted for the Degree of Master of Science in Chemistry.

- Coles, H. W., Manske, R. H. F., & Johnson, T. B. (1929). SYNTHESIS OF EPHEDRINE AND STRUCTURALLY SIMILAR COMPOUNDS. III. A NEW SYNTHESIS OF ORTHO-DIKETONES. Journal of the American Chemical Society, 51(7), 2269–2272.

- Chen, K. K., & Schmidt, C. F. (1930). Ephedrine and related substances. The Williams & Wilkins Company.

- Ephedrine: From Ancient Remedy to Advances in High-Purity Synthesis and Forensic Identification. (2023).

-

Legendary Japanese Pharmaceutical Scholars. (n.d.). The Pharmaceutical Society of Japan. Retrieved January 12, 2026, from [Link]

- Pickup, M. E., et al. (1976). The pharmacokinetics of ephedrine after oral dosage in asthmatics receiving acute and chronic treatment. British Journal of Clinical Pharmacology, 3(1), 123-134.

- THE YEAST MEDIATED SYNTHESIS OF THE l-EPHEDRINE PRECURSOR, l-PHENYLACETYLCARBINOL, IN AN ORGANIC SOL VENT. (n.d.). VU Research Repository.

- Chen, K. K., & Schmidt, C. F. (1924). The Action of Ephedrine, the Active Principle of the Chinese Drug Ma Huang. Proceedings of the Society for Experimental Biology and Medicine, 21(6), 351-354.

- Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. (2023).

- Preparation methods for ephedrine or pseudoephedrine and for ephedrine or pseudoephedrine intermediate. (2016).

- Lee, M. R. (2011). The history of Ephedra (ma-huang). Journal of the Royal College of Physicians of Edinburgh, 41(1), 78-84.

- Methods and compositions for making ephedrine and related alkaloid compounds. (2016).

-

Check Out These Old Asthma Treatments and Remedies! (n.d.). Asthma.net. Retrieved January 12, 2026, from [Link]

- Preparation and Asymmetric Induction Evaluation of the First Ephedrine-Based Ligands Immobilized on Magnetic Nanoparticles. (2021). Molecules, 26(21), 6599.

- Chemical method for synthesizing ephedrine. (2012).

- Tinkelman, D. G., & Avner, S. E. (1977). Ephedrine therapy in asthmatic children. Clinical tolerance and absence of side effects. JAMA, 237(6), 553-557.

- Synthesis, Structure and Biological Activity of Ephedra Heterocycles. (2019).

- Chemical method for synthesizing ephedrine. (2009).

- May, C. S., Pickup, M. E., & Paterson, J. W. (1975). The acute and chronic bronchodilator effects of ephedrine in asthmatic patients. British Journal of Clinical Pharmacology, 2(6), 533–537.

- A review on isolation of active constituents of some crude drugs. (2024).

- Blumberg, M. Z., et al. (1977). Terbutaline and ephedrine in asthmatic children.

- A concise two-step synthesis of (1S,2-R)-(+)-ephedrine 6n and (−)-selegiline 8. (2021).

Sources

- 1. l-ephedrine [chemister.ru]

- 2. The history of Ephedra (ma-huang) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ko Kuei Chen: a pioneer of modern pharmacological research in China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asthma.net [asthma.net]

- 5. Nagai Nagayoshi - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Ephedra: Once a Boon, Now a Bane [triggered.edina.clockss.org]

- 8. Ephedrine | 299-42-3 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. doras.dcu.ie [doras.dcu.ie]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. vuir.vu.edu.au [vuir.vu.edu.au]

- 14. Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)ephedrine isomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)ephedrine isomers - Green Chemistry (RSC Publishing) DOI:10.1039/C4GC00100A [pubs.rsc.org]

- 16. biotrans2023.livescience.io [biotrans2023.livescience.io]

- 17. iris.cnr.it [iris.cnr.it]

- 18. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Ephedrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. L-(-)-Ephedrine CAS#: 492-41-1 [m.chemicalbook.com]

- 21. Ephedrine therapy in asthmatic children. Clinical tolerance and absence of side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Terbutaline and ephedrine in asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The acute and chronic bronchodilator effects of ephedrine in asthmatic patients - PMC [pmc.ncbi.nlm.nih.gov]

The Botanical Quest for L-(-)-Ephedrine: A Technical Guide to its Natural Sources and the Genesis of its Hemihydrate Form

For Immediate Release

[SHANGHAI, CN – January 14, 2026] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the natural sources of the potent alkaloid L-(-)-Ephedrine and an elucidation of the formation of its hemihydrate crystalline structure. Synthesizing botanical data, biosynthetic pathways, and phytochemical processing principles, this document serves as a comprehensive resource for the exploration and utilization of this vital pharmaceutical compound.

Executive Summary

L-(-)-Ephedrine, a sympathomimetic amine with a long history of medicinal use, is primarily sourced from a select group of hardy, desert-dwelling plants. Its extraction and purification are critical processes that dictate the final form and purity of the active pharmaceutical ingredient. This guide navigates the botanical origins of L-(-)-Ephedrine, delves into its biosynthesis within the plant, and provides a detailed examination of the conditions under which its hemihydrate form emerges—a common yet often misunderstood state of the isolated compound. Understanding these fundamental aspects is paramount for ensuring the quality, stability, and efficacy of L-(-)-Ephedrine in research and pharmaceutical applications.

The Natural Reservoir: Ephedra Species

The primary and most commercially significant natural sources of L-(-)-Ephedrine are various species of the plant genus Ephedra, commonly known as Ma Huang in traditional Chinese medicine.[1][2][3] These gymnosperm shrubs are adapted to arid and semi-arid regions across the globe.[4]

Key Ephedrine-Bearing Species

While there are over 60 species of Ephedra, not all produce ephedrine alkaloids in significant quantities. The concentration and composition of these alkaloids can vary considerably based on the species, geographical location, and even the time of harvest.[5][6] The most notable species for L-(-)-Ephedrine content are:

| Species | Common Name | Geographical Distribution | Typical L-(-)-Ephedrine Content (% of total alkaloids) |

| Ephedra sinica | Ma Huang, Chinese Ephedra | Northern China, Mongolia, Siberia | 30-90% |

| Ephedra distachya | Joint-pine, Jointfir | Southern Europe, Central Asia | Variable, contains ephedrine |

| Ephedra equisetina | Ma Huang | Caucasus, Central Asia, Siberia | High in ephedrine alkaloids |

| Ephedra gerardiana | Himalayas | Contains ephedrine | |

| Ephedra intermedia | China, Siberia, Central Asia | Contains ephedrine and pseudoephedrine |

It is crucial to note that North American Ephedra species, such as Ephedra nevadensis (Mormon Tea), generally lack significant amounts of ephedrine alkaloids.[5]

The Molecular Factory: Biosynthesis of L-(-)-Ephedrine in Ephedra

The biosynthesis of L-(-)-Ephedrine in Ephedra species is a complex enzymatic process that begins with the common amino acid L-phenylalanine.[7] While the entire pathway is not yet fully elucidated, key steps have been identified through radiotracer studies and transcriptomic analysis.

The proposed biosynthetic pathway involves the conversion of L-phenylalanine to a C6-C1 unit, likely benzaldehyde or benzoic acid, and a C2 unit derived from pyruvate.[8] These precursors are then condensed and subsequently modified through a series of enzymatic reactions, including transamination, reduction, and N-methylation, to yield the final ephedrine alkaloids.[9]

Below is a simplified diagram illustrating the proposed biosynthetic pathway leading to L-(-)-Ephedrine.

Caption: Simplified Biosynthetic Pathway of L-(-)-Ephedrine.

From Plant to Pure Compound: Extraction and Isolation of L-(-)-Ephedrine

The extraction of L-(-)-Ephedrine from Ephedra plant material is a multi-step process that leverages the alkaloid's chemical properties. The general workflow involves liberating the free base from its salt form within the plant tissue, followed by solvent extraction and purification.

Protocol for Laboratory-Scale Extraction and Purification

This protocol outlines a standard method for extracting and purifying L-(-)-Ephedrine from dried Ephedra stems.

Materials:

-

Dried and powdered Ephedra sinica stems

-

10% Sodium Carbonate solution

-

Toluene

-

0.5 M Hydrochloric Acid

-

2 M Sodium Hydroxide solution

-

Anhydrous Sodium Sulfate

-

Ethanol

-

Diethyl ether

-

Separatory funnel, beakers, flasks, rotary evaporator, pH meter, filtration apparatus

Procedure:

-

Alkalinization:

-

To 100 g of powdered Ephedra plant material, add 500 mL of 10% sodium carbonate solution and mix thoroughly to form a slurry. This step converts the ephedrine salts present in the plant into the free base form, which is more soluble in organic solvents.

-

-

Solvent Extraction:

-

Transfer the slurry to a large beaker and add 500 mL of toluene.

-

Stir the mixture vigorously for 4-6 hours to allow for the transfer of the L-(-)-Ephedrine free base into the organic solvent.

-

Separate the toluene layer from the aqueous slurry by decantation and filtration.

-

-

Acidic Extraction:

-

Transfer the toluene extract to a separatory funnel.

-

Add 200 mL of 0.5 M hydrochloric acid and shake vigorously. Allow the layers to separate. The L-(-)-Ephedrine will react with the acid to form its hydrochloride salt, which is soluble in the aqueous layer.

-

Drain the lower aqueous layer into a clean flask.

-

Repeat the acidic extraction of the toluene layer with another 100 mL of 0.5 M hydrochloric acid to ensure complete transfer of the alkaloid.

-

-

Liberation of the Free Base:

-

Combine the acidic aqueous extracts.

-

Slowly add 2 M sodium hydroxide solution while monitoring the pH. Adjust the pH to approximately 10-11 to convert the L-(-)-Ephedrine hydrochloride back to its free base form. A precipitate may form.

-

-

Final Organic Extraction:

-

Transfer the alkaline aqueous solution to a separatory funnel.

-

Extract the L-(-)-Ephedrine free base with three 100 mL portions of diethyl ether.

-

Combine the diethyl ether extracts and dry over anhydrous sodium sulfate.

-

-

Isolation and Crystallization:

-

Filter the dried diethyl ether solution to remove the sodium sulfate.

-